Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-
Description
Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- (IUPAC name) is a nitro-substituted phenolic Schiff base derivative characterized by a 2,5-dimethoxyphenyliminomethyl group at the ortho position and a nitro group at the para position of the phenol ring. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and biological activity.
Properties
CAS No. |
90284-75-6 |
|---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-4-6-15(22-2)13(8-12)16-9-10-7-11(17(19)20)3-5-14(10)18/h3-9,18H,1-2H3 |
InChI Key |
RAKCKVWEBJWDQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- typically involves the condensation of 2,5-dimethoxyaniline with 4-nitrosalicylaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols and other substituted derivatives
Scientific Research Applications
Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The compound belongs to a broader class of Schiff base phenolic derivatives. Key structural analogues include:
(a) Compounds from
Six Schiff base derivatives with (3,4-dimethoxyphenyl)iminomethyl groups (e.g., compounds 8–13) share a similar core but differ in substituent positions and functional groups :
- Substituent positions: The target compound features 2,5-dimethoxy and 4-nitro groups, whereas compounds have 3,4-dimethoxy substituents. This positional difference alters the electronic environment, as 3,4-dimethoxy groups are stronger electron donors than 2,5-dimethoxy groups.
- Functional groups: None of the compounds in include a nitro group. Instead, they feature methoxy, bromo, or hydroxyl groups, which modulate reactivity and biological interactions differently.
(b) Antimicrobial Derivatives ()
The patent highlights derivatives of 2-[[(phenyl)imino]methyl]-4-nitro-phenol, where phenyl groups are modified (e.g., 2,5-dimethoxy). These compounds exhibit enhanced antimicrobial activity compared to non-nitro analogues, underscoring the nitro group’s role in disrupting bacterial protein interactions .
(c) 2C-X Series ()
Compounds like 2C-N (2-(2,5-dimethoxy-4-nitro-phenyl)ethanamine) share the 2,5-dimethoxy-4-nitro-phenyl motif but lack the iminomethyl-phenol backbone. The absence of the Schiff base linkage reduces their structural rigidity and alters bioactivity profiles .
Spectroscopic and Computational Comparisons
(a) NMR Data
The ¹H-NMR and ¹³C-NMR data for compounds (e.g., compound 8: δH 8.35 ppm for imine proton; δC 160–165 ppm for nitro groups in related structures) suggest that the nitro group in the target compound would exhibit distinct deshielding effects, shifting aromatic proton and carbon signals upfield compared to methoxy or bromo substituents .
(b) DFT Studies ()
Comparative DFT analyses of phenolic Schiff bases reveal that nitro groups increase electron-deficient character at the phenolic ring, enhancing acidity (lower pKa) and influencing hydrogen-bonding interactions. This contrasts with methoxy-substituted analogues, which exhibit higher electron density and reduced acidity .
Data Table: Key Properties of Selected Analogues
Critical Analysis of Differences
- Electronic Effects : The nitro group in the target compound increases electrophilicity, enhancing interactions with biological targets compared to electron-rich methoxy analogues.
- Bioactivity : Antimicrobial activity is unique to nitro-containing derivatives, while methoxy/bromo analogues () are primarily studied for structural properties .
Biological Activity
Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- (commonly referred to as compound A) is a nitrophenol derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound A is . The structure features a phenolic group, an imino linkage, and a nitro group, which contribute to its reactivity and biological properties. The compound exists predominantly in the phenol-imine tautomeric form, which is essential for its biological interactions .
Antimicrobial Activity
In Vitro Studies
Recent studies have demonstrated that compound A exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined through standardized assays:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.25 | 0.5 |
The data indicates that compound A is particularly effective against Candida albicans, showing potential for use in antifungal therapies .
Mechanism of Action
The antimicrobial action of compound A is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis. It has been shown to interfere with the DNA gyrase enzyme, which is crucial for bacterial replication . Additionally, the compound demonstrates synergistic effects when combined with conventional antibiotics such as Ciprofloxacin, enhancing their efficacy against resistant strains .
Case Studies
Case Study 1: Antibiofilm Activity
A study investigated the ability of compound A to inhibit biofilm formation by Staphylococcus epidermidis. Results indicated a significant reduction in biofilm biomass compared to untreated controls:
- Control Biofilm Mass : 100%
- Biofilm Mass with Compound A : 35% reduction
This suggests that compound A could be beneficial in treating biofilm-associated infections .
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays using human cell lines, compound A exhibited low toxicity with an IC50 greater than 60 μM, indicating a favorable safety profile for therapeutic applications. Hemolytic activity was also minimal, with lysis percentages ranging from 3.23% to 15.22% compared to Triton X-100 controls .
Research Findings
Recent research has expanded on the pharmacological potential of compound A:
- Antiviral Activity : Preliminary studies suggest that derivatives of compound A may possess antiviral properties against flaviviruses, indicating a broader spectrum of biological activity beyond antimicrobial effects .
- Enzyme Inhibition : Compound A has shown promise as an inhibitor of specific enzymes involved in pathogenic processes, potentially leading to novel therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
